2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a triazoloquinoline core, which is known for its biological activity, and a trifluoromethylphenyl group, which enhances its chemical stability and bioavailability.
Mechanism of Action
Target of Action
The primary target of 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription .
Biochemical Pathways
This could potentially lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated for their in silico admet profiles , suggesting that similar studies may be applicable for this compound.
Result of Action
The result of the compound’s action is likely to be cell death, given its DNA intercalation activity . By disrupting DNA structure and interfering with replication and transcription, the compound could induce cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the formation of the triazoloquinoline core. This can be achieved through oxidative C(sp3)–H functionalization of methyl-azaheteroarenes in the presence of I2–DMSO .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the oxidative functionalization step and large-scale batch reactors for the subsequent substitution reactions. The choice of solvents, catalysts, and reaction conditions would be critical to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazoloquinoline core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazoloquinoline core.
Substitution: Brominated or nitrated derivatives of the trifluoromethylphenyl group.
Scientific Research Applications
2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA intercalator and its ability to inhibit specific enzymes.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation properties and anticancer activity.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits potential as a c-Met kinase inhibitor.
1-[1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone: Similar structure with potential biological activity.
Uniqueness
2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a triazoloquinoline core and a trifluoromethylphenyl group, which enhances its chemical stability and bioavailability. This makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4OS/c1-12-9-13-5-2-3-8-16(13)27-18(12)25-26-19(27)29-11-17(28)24-15-7-4-6-14(10-15)20(21,22)23/h2-10H,11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMHDGMVBZEXJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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